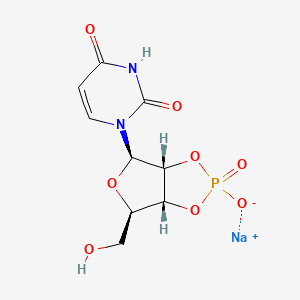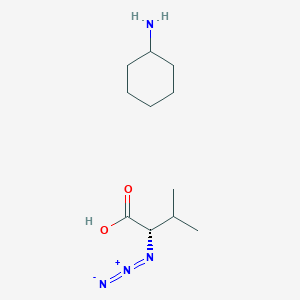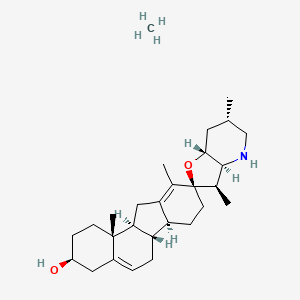
Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Vue d'ensemble
Description
Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . It is a novel anticancer agent that has been shown to inhibit the growth of cancer cells in vitro and in vivo . It is extensively used in molecular biology and biochemistry research due to its role as a cyclic nucleotide, which is a pivotal secondary messenger in cellular processes .
Synthesis Analysis
Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . Its sodium salt form enhances its solubility in aqueous solutions, making it a convenient reagent for in vitro experiments .Molecular Structure Analysis
The molecular formula of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is C9H10N2NaO8P . The structure is represented by the SMILES notation: C1=CN(C(=O)NC1=O)[C@H]2[C@H]3C@@HCO)OP(=O)(O3)[O-].[Na+] .Chemical Reactions Analysis
Uridine 2’,3’-cyclic phosphate is a substrate for the enzyme 2’,3’-cyclic nucleotide-3’-phosphodiesterase (CNPase, EC 3.1.4.37) which hydrolyses it to Uridine 2’-phosphate . In both the RNA maturation and turnover mechanisms, enzymatic cleavage of RNA molecules plays a crucial role .Physical And Chemical Properties Analysis
The molecular formula of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is C9H10N2NaO8P . Its sodium salt form enhances its solubility in aqueous solutions, making it a convenient reagent for in vitro experiments .Applications De Recherche Scientifique
Biochemical Synthesis
Uridine-2’,3’-cyclic monophosphate is a nucleotide used in the biochemical synthesis of ribothymidine-3’-phosphate . This process is crucial in the formation of RNA and DNA, the genetic material in all living organisms.
Enhancing Learning and Memory
This compound has been used as a bioavailable source of uridine in research studies designed to enhance learning and memory . It is believed to improve cognitive function, although more research is needed to confirm these findings.
Bacterial Immunity
A recent study reveals that cUMP, a related compound, functions in bacterial immunity against phages . This suggests that Uridine-2’,3’-cyclic Monophosphate Sodium Salt may also play a role in bacterial defense mechanisms.
Pharmaceutical Research
Due to its role in biochemical synthesis and potential cognitive benefits, Uridine-2’,3’-cyclic Monophosphate Sodium Salt is often used in pharmaceutical research . It is studied for its potential therapeutic applications.
Nutritional Supplements
Uridine-2’,3’-cyclic Monophosphate Sodium Salt is sometimes included in nutritional supplements due to its potential cognitive benefits . However, the effectiveness of these supplements is still under investigation.
Laboratory Reagent
In addition to its biological applications, Uridine-2’,3’-cyclic Monophosphate Sodium Salt is also used as a laboratory reagent . It is used in various chemical reactions and experimental procedures.
Mécanisme D'action
Target of Action
Uridine-2’,3’-cyclic Monophosphate Sodium Salt, also known as EINECS 239-812-7, is a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis . The primary target of this compound is the enzyme responsible for the hydrolysis of dip-nitrophenyl diphosphate .
Mode of Action
The compound interacts with its target enzyme by competing for the active site, thereby inhibiting the hydrolysis of dip-nitrophenyl diphosphate . This results in a decrease in the rate of this reaction, altering the biochemical activity within the cell .
Biochemical Pathways
Given its role as an inhibitor of dip-nitrophenyl diphosphate hydrolysis, it can be inferred that it impacts pathways involving this reaction .
Result of Action
The inhibition of dip-nitrophenyl diphosphate hydrolysis by Uridine-2’,3’-cyclic Monophosphate Sodium Salt can lead to changes in the cellular biochemistry, potentially affecting various cellular processes . The exact molecular and cellular effects would depend on the specific biological context and the role of dip-nitrophenyl diphosphate hydrolysis in those processes.
Safety and Hazards
Orientations Futures
Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.
Propriétés
IUPAC Name |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDDBXIXSYSRT-IAIGYFSYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
606-02-0 (Parent) | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
CAS RN |
15718-50-0 | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

